Tulipinolide

Description

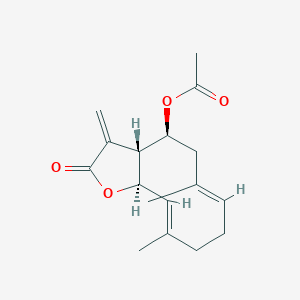

Structure

2D Structure

3D Structure

Properties

CAS No. |

24164-12-3 |

|---|---|

Molecular Formula |

C17H22O4 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15+,16+/m0/s1 |

InChI Key |

UPNVKIZABMRHNR-DUUXJKDPSA-N |

SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Tulipinolide

Botanical Sources and Distribution of Tulipinolide-Producing Species

This compound is a naturally occurring compound found in a variety of plants. It was first isolated from the tulip tree, Liriodendron tulipifera, a member of the Magnoliaceae family. researchgate.netnih.gov Subsequent research has confirmed its presence in other species within this family, including Magnolia macrophylla, Magnolia denudata, Magnolia virginiana, and Magnolia acuminata. nih.gov

Beyond the Magnoliaceae family, this compound and its isomers have been identified in other plant genera. For instance, epi-tulipinolide, a stereoisomer of this compound, has been reported in Ageratina ligustrina and Cassinia aculeata. nih.gov The compound has also been mentioned in studies related to Chrysanthemum boreale. mdpi.com The distribution of this compound and related compounds across different plant species highlights the diversity of secondary metabolite production in the plant kingdom.

The concentration of these compounds can vary within the plant itself. In Liriodendron tulipifera, for example, the twig bark has been found to contain higher concentrations of certain sesquiterpene lactones compared to other parts of the plant, such as the leaves. nih.govacs.org This differential distribution within the plant tissues is a crucial factor for optimizing extraction and isolation processes.

Advanced Extraction and Fractionation Techniques for this compound Isolation

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction and is followed by various fractionation and purification techniques.

Initial extraction is typically performed using organic solvents. For instance, dried and powdered leaves of Liriodendron tulipifera have been extracted with methanol (B129727). nih.govnih.govjst.go.jp In some protocols, a defatting step with a non-polar solvent like hexane (B92381) precedes the primary extraction with a more polar solvent. nih.gov The crude extract, a complex mixture of various phytochemicals, then undergoes further processing.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds from complex mixtures. This approach involves systematically separating the crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. researchgate.netnih.govnih.govnih.gov

For example, in the study of Liriodendron tulipifera extracts, researchers used this method to identify fractions with activity against Staphylococcus aureus. nih.gov The initial methanol extract was fractionated, and the fractions demonstrating the most potent antibacterial activity were selected for further purification, ultimately leading to the isolation of this compound and its isomers. nih.gov Similarly, bioassay-guided fractionation has been employed to isolate antiplasmodial constituents from the same plant. nih.gov

Chromatographic Separation Methodologies

Chromatography is the cornerstone of purification in natural product chemistry. A variety of chromatographic techniques are utilized to separate this compound from other co-extracted compounds.

Flash Chromatography: This is often used as an initial purification step for the crude extract or active fractions. It is a rapid form of column chromatography that uses pressure to increase the flow rate of the mobile phase. For instance, a crude chloroform (B151607) extract of Liriodendron tulipifera was separated by flash chromatography using a gradient of chloroform and methanol. nih.gov

Counter Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. It has been successfully used in the purification of fractions from Liriodendron tulipifera to yield sesquiterpene lactones. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final stages of purification to obtain highly pure compounds. researchgate.netnih.govnih.gov Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used. nih.govbiorxiv.org Different solvent systems, often consisting of acetonitrile (B52724) and water with additives like formic acid, are employed to achieve optimal separation. nih.govbiorxiv.org For example, a combination of fractions from a C18 solid-phase extraction was subjected to reversed-phase semi-preparative HPLC to isolate this compound. nih.gov

Structural Elucidation Techniques for Isolated this compound

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic methods is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. egyankosh.ac.inwizeprep.comnih.gov One-dimensional (1H and 13C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms. acs.org For this compound, the chemical shifts and coupling constants of the protons, particularly the olefinic and acetyl methyl group resonances, are characteristic and have been used to confirm its structure and distinguish it from its isomers like epi-tulipinolide. acs.org

Other Spectroscopic Methods: Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. ms-editions.cl Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to analyze the presence of this compound in extracts. nih.gov The combination of these spectroscopic data allows for the unambiguous identification and structural elucidation of this compound. researchgate.netnih.govmetabolomexchange.org

Biosynthetic Pathways and Regulation of Tulipinolide

Proposed Biosynthetic Routes for Sesquiterpene Lactones Preceding Tulipinolide

The biosynthesis of sesquiterpene lactones (STLs) like this compound originates from the mevalonate (B85504) (MVA) pathway in the cytosol and endoplasmic reticulum, which produces farnesyl pyrophosphate (FPP). reading.ac.uk FPP serves as the universal precursor for all sesquiterpenoids. The formation of the characteristic sesquiterpene lactone ring is a multi-step process.

The proposed biosynthetic pathway leading to this compound and other germacranolides involves several key intermediates. The initial step is the cyclization of FPP to form a germacrene A scaffold, catalyzed by germacrene A synthase (GAS). researchgate.net Subsequent oxidation steps, mediated by germacrene A oxidase (GAO), convert germacrene A into germacrene A acid. researchgate.net This acid is a crucial branch point in the biosynthesis of many STLs. researchgate.net

From germacrene A acid, the pathway can diverge. For the formation of many germacranolide lactones, a hydroxylation reaction occurs, followed by lactonization. reading.ac.uk In the case of costunolide (B1669451), a closely related germacranolide, germacrene A acid is hydroxylated at the C6 position to form 6α-hydroxy-germacrene A acid, which then undergoes spontaneous lactonization to yield costunolide. researchgate.net this compound is an 8α-acetoxy derivative of costunolide, suggesting further modification of the costunolide backbone. nih.gov It is hypothesized that a similar pathway involving specific hydroxylations and subsequent acetylations leads to the formation of this compound.

In Liriodendron tulipifera, other related sesquiterpene lactones such as epi-tulipinolide and laurenobiolide (B14687018) are also present. acs.org The biosynthesis of these isomers likely shares common precursors with this compound, with variations in the stereochemistry of enzymatic reactions leading to the different final products. acs.org

Enzymatic Steps and Key Catalysts in this compound Biosynthesis (e.g., Cytochrome P450 Enzymes)

The biosynthesis of this compound and related sesquiterpene lactones is heavily reliant on the activity of specific enzymes, particularly those from the cytochrome P450 (CYP) superfamily. These enzymes are monooxygenases that catalyze a wide range of oxidative reactions, including hydroxylations, which are critical for the formation and diversification of STLs. researchgate.netresearchgate.net

Key enzymatic steps and the catalysts involved in the proposed pathway include:

Farnesyl Pyrophosphate Synthase (FPPS): This enzyme synthesizes FPP, the C15 precursor for all sesquiterpenes, from isopentenyl pyrophosphate and dimethylallyl pyrophosphate. acs.org

Germacrene A Synthase (GAS): A type of terpene cyclase that catalyzes the conversion of FPP to germacrene A, the initial committed step in the biosynthesis of many germacranolides. acs.orgresearchgate.net

Germacrene A Oxidase (GAO): A cytochrome P450 enzyme that catalyzes the multi-step oxidation of germacrene A to germacrene A acid. researchgate.net

Costunolide Synthase (COS): Another cytochrome P450 enzyme that hydroxylates germacrene A acid at the C6 position, leading to the formation of costunolide. researchgate.net

Hydroxylases and Acetyltransferases: Following the formation of a costunolide-like precursor, additional enzymes are required for the synthesis of this compound. A specific hydroxylase, likely a P450 enzyme, would catalyze the introduction of a hydroxyl group at the C8 position. Subsequently, an acetyltransferase would be responsible for the addition of the acetyl group to form the final 8α-acetoxy structure of this compound.

Studies on Helianthus annuus (sunflower) have identified specific cytochrome P450 enzymes, such as CYP71BL1 and CYP71BL2, that are involved in the hydroxylation of germacrene A acid at different positions, leading to a variety of sesquiterpene lactones. researchgate.net While the specific P450s for this compound biosynthesis in L. tulipifera have not been fully characterized, it is highly probable that homologous enzymes perform these critical steps. acs.org

Genetic and Transcriptomic Studies on this compound Production in Plant Systems

Genetic and transcriptomic analyses are powerful tools for elucidating the biosynthetic pathways of natural products like this compound. By analyzing the genes and their expression levels in this compound-producing plants, researchers can identify candidate genes encoding the enzymes involved in the pathway.

A study on Liriodendron tulipifera utilized RNA sequencing (RNA-seq) data to search for genes homologous to known sesquiterpene lactone biosynthetic genes from other species, such as Helianthus annuus. acs.org This transcriptomic analysis successfully identified transcripts for several key enzymes in the upstream pathway, including farnesyl pyrophosphate synthase, multiple terpene cyclases (including germacrene D synthase), and a cytochrome P450 from the E-class, group IV. acs.orgacs.org

However, the same study did not find transcripts with high homology to germacrene A synthase or germacrene A hydroxylase in the specific tissue and conditions analyzed. acs.org This could suggest either that these genes were not expressed at the time of sample collection, or that L. tulipifera may utilize a novel biosynthetic pathway to produce laurenobiolide and its isomers, this compound and epi-tulipinolide. acs.orgnih.gov Further genomic and transcriptomic investigations are needed to clarify the exact genetic blueprint for this compound synthesis in this species. nih.gov

The lack of a complete reference genome for L. tulipifera presents a challenge for these studies, as the analysis relies on comparing transcriptomic data to known genes from other plants. acs.orgnih.gov Despite these challenges, transcriptomic approaches provide valuable insights and a foundation for future research aimed at fully elucidating the genetic regulation of this compound production.

Strategies for Metabolic Engineering and Biotechnological Production of this compound and Related Sesquiterpenes

The elucidation of biosynthetic pathways opens the door for metabolic engineering and biotechnological production of valuable compounds like this compound. These strategies aim to harness the power of microorganisms or plants to produce large quantities of desired molecules, often more sustainably and economically than through chemical synthesis or extraction from natural sources. nih.gov

Several strategies can be employed for the metabolic engineering of this compound and related sesquiterpenes:

Heterologous Expression in Microbial Hosts: A common approach involves transferring the identified biosynthetic genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov These microorganisms can be genetically modified to optimize the production of the precursor FPP and to express the necessary plant enzymes (terpene synthases, P450s, etc.) to convert FPP into the target sesquiterpene. nih.gov

Enhancing Precursor Supply: A key bottleneck in terpenoid production is often the availability of the precursor FPP. Metabolic engineering strategies can focus on upregulating the endogenous MVA or MEP pathways in the host organism to increase the FPP pool available for conversion to sesquiterpenes. nih.gov

Enzyme Engineering and Discovery: The efficiency and specificity of the biosynthetic enzymes are crucial for high-yield production. Protein engineering techniques can be used to improve the catalytic activity of known enzymes or to alter their substrate or product specificity. Furthermore, continued exploration of plant biodiversity can lead to the discovery of novel enzymes with desirable properties for biotechnological applications. researchgate.net

Synthetic Biology Approaches: Synthetic biology offers advanced tools for designing and constructing novel biosynthetic pathways. This can involve combining genes from different organisms to create an optimized pathway or using gene editing technologies like CRISPR-Cas9 to precisely modify the host genome for enhanced production. nih.gov

The successful biotechnological production of this compound will depend on a complete understanding of its biosynthetic pathway and the identification of all the necessary genes. While challenges remain, the progress in understanding sesquiterpene lactone biosynthesis provides a solid foundation for future metabolic engineering efforts. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for Tulipinolide

Total Synthesis Approaches to the Germacranolide Scaffold of Tulipinolide

The total synthesis of germacranolides like this compound is a significant challenge due to the presence of a flexible, medium-sized 10-membered ring and multiple stereocenters. nih.govnih.gov Crafting this complex architecture requires meticulous planning and precise execution of stereocontrolled reactions.

Retrosynthetic Analysis and Key Fragment Construction

Retrosynthetic analysis is a foundational strategy for planning the synthesis of complex natural products. rsc.orgnih.gov This method involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. rsc.org For the germacranolide scaffold of this compound, the analysis typically identifies the ten-membered carbocycle and the fused α-methylene-γ-butyrolactone as key structural features.

The primary disconnection often targets the macrocyclic ring, breaking it down into more manageable linear fragments. A common strategy involves a late-stage macrocyclization to form the 10-membered ring. nih.govnih.gov Key fragments for the synthesis of a germacranolide core often include a C15 building block, such as farnesol, which can be elaborated into a suitable linear precursor for cyclization. nih.gov The construction of these fragments relies on a toolbox of reliable organic reactions to build up the carbon chain and install the necessary functional groups and stereocenters that will ultimately guide the formation of the complete scaffold.

Stereoselective and Enantioselective Synthesis Methodologies

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of natural products. For the germacranolide scaffold, controlling the stereochemistry of the multiple chiral centers and the geometry of the endocyclic double bonds is a central challenge. nih.govnih.gov

Modern synthetic approaches employ a variety of stereoselective and enantioselective methods. Enantioselective synthesis ensures that only the desired mirror image of the molecule is formed. One effective strategy begins with a readily available C15 building block like farnesol, which is then subjected to a series of stereocontrolled reactions. nih.gov A key step in forging the ten-membered germacrane (B1241064) ring is macrocyclization. nih.govnih.gov For instance, a palladium-catalyzed macrocyclization has been shown to be a viable and scalable solution for this transformation. nih.gov Other powerful macrocyclization reactions, such as the Nozaki-Hiyama-Kishi (NHK) reaction, are also employed to construct the highly oxygenated ten-membered framework from linear precursors. nih.gov These methods are often combined with other stereoselective reactions, like diastereoselective Barbier allylation, to set the stereocenters in the fragments before the ring-closing step. nih.gov

Semisynthetic Modifications and Derivatization of this compound and its Isomers

Starting from the natural product itself, semisynthesis allows for the creation of derivatives that can be used to study structure-activity relationships or to generate compounds with new properties. The reactivity of this compound is largely dictated by its functional groups, particularly the α-methylene-γ-lactone moiety.

Preparation of Dihydro Derivatives

The exocyclic α,β-unsaturated double bond in the lactone ring of this compound and other germacranolides is susceptible to reduction. This transformation leads to the formation of dihydro derivatives. For example, the isolation of compounds like 2β-hydroxyl-11β,13-dihydrodeoxymikanolide and 3β-hydroxyl-11β,13-dihydrodeoxymikanolide from natural sources indicates that this reduction is a known modification of the germacranolide structure. nih.gov In the laboratory, this conversion can be achieved through catalytic hydrogenation or by using other reducing agents that selectively target the conjugated double bond without affecting other functionalities in the molecule. The resulting dihydrothis compound derivatives are valuable for investigating the role of the α-methylene group in the compound's biological activity.

Formation of Michael Adducts

The α-methylene-γ-lactone is a key structural feature that functions as a Michael acceptor. nih.govnih.gov This allows this compound to react with nucleophiles in a conjugate addition reaction, known as the Michael addition. nih.gov The biological activity of many sesquiterpene lactones is attributed to their ability to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via this mechanism. nih.gov

This reactivity can be exploited synthetically to create a variety of adducts. For example, a nitrogen-containing sesquiterpenoid featuring an adenine (B156593) moiety attached to the lactone ring has been isolated, representing a naturally occurring Michael adduct. nih.gov In a laboratory setting, various nucleophiles can be added to the exocyclic double bond to prepare a library of this compound derivatives, enabling detailed studies of its chemical biology and mechanism of action.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of natural products is a cornerstone of medicinal chemistry, aiming to create molecules with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com For this compound, this involves making strategic structural modifications to the core scaffold or its substituents.

The process begins with identifying the key structural features of this compound responsible for its activity, often referred to as the pharmacophore. Computational methods and structure-activity relationship studies guide the design of new analogs. mdpi.com Modifications might include altering the ester group at the C4 position, changing the oxidation state of various carbons, or modifying the lactone ring. The goal is to synthesize analogs that retain the desired biological effects while potentially reducing unwanted side effects or improving stability. researchgate.net The synthesis of these new molecules often leverages the insights gained from total synthesis efforts, employing similar key reactions and strategies to build the modified structures. nih.gov

Investigation of Biological Activities of Tulipinolide and Its Analogs Emphasis on Mechanisms and in Vitro Models

Antineoplastic and Cytotoxic Activity Studies

The evaluation of Tulipinolide as a potential antineoplastic agent has been explored through its cytotoxic effects on various cell lines. As a member of the sesquiterpene lactone class, a group of compounds known for their cytotoxic properties, this compound's activity has been of scientific interest.

Evaluation in Cancer Cell Lines (e.g., Melanoma A375, KB cells, HaCaT cells)

Studies on the cytotoxic effects of this compound have yielded varied results depending on the cell line. Research involving the human keratinocyte cell line HaCaT indicated that this compound demonstrates low cytotoxic activity. At a concentration of 29 μg/mL, cell viability was maintained at 84%.

In broader screenings of compounds isolated from Liriodendron tulipifera for activity against human melanoma A375 cells, other constituents such as (-)-anonaine, (-)-liridinine, and epithis compound (B204386) diepoxide showed significant anti-proliferative effects. researchgate.net However, in these comparative studies, cytotoxic activity for this compound itself was not reported. researchgate.net Similarly, while this compound has been isolated from natural sources in studies where other compounds were tested against KB (human oral epidermoid carcinoma) cells, specific cytotoxic data for this compound against this cell line were not detailed. semanticscholar.org

Cytotoxicity of this compound Against HaCaT Cells

| Cell Line | Concentration | Cell Viability | Reference |

|---|---|---|---|

| HaCaT (Human Keratinocytes) | 29 μg/mL | 84% | researchgate.net |

Cellular Mechanisms of Action (e.g., Anti-proliferative Effects)

Detailed investigations into the specific cellular mechanisms of action for this compound's anti-proliferative effects are limited in the current scientific literature. The compound belongs to the sesquiterpene lactone class, many of which exert their biological effects through the chemical reactivity of an α,β-unsaturated γ-lactone ring. This structure can react with nucleophilic sites in biological molecules, such as sulfhydryl groups in proteins, potentially disrupting cellular processes and leading to cytotoxicity. However, specific studies confirming this mechanism or detailing effects on the cell cycle or apoptosis induction for this compound are not extensively documented. One early study identified it as a cytotoxic substance from Liriodendron tulipifera, but did not elaborate on the mechanism. jst.go.jp

Evaluation of Antioxidant Potential

The antioxidant capabilities of this compound have not been a primary focus of research, and specific data from common antioxidant assays are scarce.

Radical Scavenging Assays (e.g., DPPH Assay)

There is a lack of reported data on the direct evaluation of this compound's free radical scavenging activity using standard methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. While extracts and other isolated compounds from this compound-containing plants like Liriodendron tulipifera have been assessed for their antioxidant potential, specific IC50 values or percentage inhibition for this compound in DPPH assays are not available in the reviewed literature. researchgate.net

Metal Chelating and Ferric Reducing Power Activities

Similar to radical scavenging assays, specific data on the metal chelating ability or ferric reducing antioxidant power (FRAP) of this compound are not reported. A comprehensive study on constituents from the leaves of Liriodendron tulipifera screened numerous compounds for these specific antioxidant activities; however, results for this compound were not included in the findings. researchgate.net

Assessment of Antimicrobial Properties

The antimicrobial properties of this compound have been investigated, particularly against Gram-positive bacteria. Research indicates that its activity is modest. In a study assessing various sesquiterpene lactones, this compound was found to have weak activity against the methicillin-susceptible Staphylococcus aureus (MSSA) strain DSM 1104, with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL. acs.org In the same study, its isomer, epi-tulipinolide, and the related compound dehydrocostus lactone showed slightly better, though still moderate, activity with MICs of 62 μg/mL. acs.org

Antimicrobial Activity of this compound

| Microorganism | Strain | Assay | Result (μg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | DSM 1104 (MSSA) | MIC | 250 | acs.org |

Inhibition Studies against Bacterial Strains (e.g., Staphylococcus aureus)

This compound, a sesquiterpene lactone, has been the subject of in vitro investigations to determine its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research involving bioassay-guided fractionation of extracts from the tulip tree (Liriodendron tulipifera) identified several sesquiterpene lactones, including this compound. nih.govacs.org These studies employed broth dilution assays to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

In these in vitro models, this compound demonstrated weak inhibitory activity against methicillin-susceptible Staphylococcus aureus (MSSA). nih.govacs.org Specifically, when tested against the S. aureus strain DSM 1104, this compound was found to have a Minimum Inhibitory Concentration (MIC) of 250 μg/mL. nih.govacs.org While this indicates some level of antibacterial action, its efficacy is considered modest when compared to other related compounds isolated from the same source. nih.gov The general mechanism of action for many terpene-class compounds is thought to involve the inhibition of essential cellular processes like oxygen uptake and oxidative phosphorylation, although the precise mechanism for this compound has not been fully elucidated. nih.gov

Comparative Efficacy with Structurally Related Sesquiterpene Lactones (e.g., Laurenobiolide (B14687018), Epi-tulipinolide)

The antibacterial efficacy of this compound becomes clearer when compared with its structural isomers and related sesquiterpene lactones, such as laurenobiolide and epi-tulipinolide. nih.govnih.gov These compounds share a very similar chemical structure, yet exhibit markedly different potencies against Staphylococcus aureus. acs.orgresearchgate.net Comparative studies have shown that laurenobiolide is the most potent antibacterial agent among these isomers. nih.govacs.org

In direct comparison using in vitro broth dilution assays against S. aureus DSM 1104, laurenobiolide displayed a significantly lower MIC value of 7.8 μg/mL. nih.govacs.org Epi-tulipinolide, another isomer, showed intermediate activity with an MIC of 62 μg/mL. nih.govacs.org In contrast, this compound was the least active of the three, with an MIC of 250 μg/mL. nih.govacs.org This substantial difference in inhibitory activity, despite the close structural similarity, highlights that subtle stereochemical variations can have a profound impact on biological function. acs.org The potent activity of laurenobiolide led researchers to identify it as the primary anti-MSSA constituent in tulip tree extracts, while its isomers, this compound and epi-tulipinolide, were considered to lack potent activity. nih.govnih.govresearchgate.net

The following table summarizes the comparative efficacy of these structurally related sesquiterpene lactones against S. aureus.

| Compound | Type | MIC against S. aureus DSM 1104 (μg/mL) |

| This compound | Sesquiterpene Lactone | 250 |

| Epi-tulipinolide | Sesquiterpene Lactone | 62 |

| Laurenobiolide | Sesquiterpene Lactone | 7.8 |

Structure Activity Relationship Sar Studies of Tulipinolide

Identification of Structural Features Critical for Biological Activity

Research into Tulipinolide and related sesquiterpene lactones (STLs) has pinpointed several structural motifs that are indispensable for their biological functions, particularly their cytotoxic and antimicrobial properties.

The most consistently cited feature is the α-methylene-γ-lactone group. asm.orgresearchgate.net This functional group, an α,β-unsaturated lactone, is a key electrophilic center. It can readily participate in Michael-type addition reactions with biological nucleophiles, such as the sulfhydryl groups found in the cysteine residues of proteins. researchgate.net This covalent interaction can lead to enzyme inhibition and is considered a primary mechanism for the cytotoxicity of many STLs. asm.orgresearchgate.net Studies on various germacranolides confirm that this reactive moiety is a principal determinant of their activity. asm.org

Comparative SAR Analysis of this compound with Related Germacranolides

Comparing the activity of this compound with its isomers and other structurally similar germacranolides provides invaluable insight into its SAR. These analyses highlight how minor structural modifications can lead to dramatic changes in biological effect.

A key comparison is among the isomers found in the tulip tree, Liriodendron tulipifera: this compound, epi-tulipinolide, and laurenobiolide (B14687018). researchgate.net While they share the same molecular formula and core structure, they differ in the stereochemistry of the acetate (B1210297) group or the geometry of the endocyclic double bonds, leading to distinct three-dimensional shapes. The potent anti-MSSA activity of laurenobiolide, contrasted with the inactivity of this compound and epi-tulipinolide, strongly suggests that the specific orientation of the acetate group and the resulting conformation of the macrocyclic ring are critical for this particular antibacterial action. researchgate.net

| Compound | Key Structural Feature | Source | Activity against MSSA |

|---|---|---|---|

| This compound | Germacranolide with an α-methylene-γ-lactone and an acetate group. | Liriodendron tulipifera | Lacked potent activity. researchgate.net |

| Epi-tulipinolide | Epimer of this compound. | Liriodendron tulipifera | Lacked potent activity. researchgate.net |

| Laurenobiolide | Isomer of this compound. | Liriodendron tulipifera | Demonstrated potent growth inhibition. researchgate.net |

Further SAR insights can be gleaned by comparing laurenobiolide to other related germacranolides like costunolide (B1669451) and dehydrocostus lactone . Laurenobiolide proved to be more potent against MSSA than both of these compounds. researchgate.net Costunolide, often considered a biosynthetic precursor to other germacranolides, lacks the C8-acetate group present in this compound and its isomers. Dehydrocostus lactone features additional unsaturation. This comparison indicates that functional groups beyond the core lactone ring, such as the acetate ester, are not merely passive substituents but play an active role in modulating potency and target specificity. researchgate.net

| Compound | Structural Difference from Laurenobiolide | Relative Potency against MSSA |

|---|---|---|

| Laurenobiolide | Reference compound; contains an acetate group. | Most potent. researchgate.net |

| Costunolide | Lacks the acetate group. | Less potent than Laurenobiolide. researchgate.net |

| Dehydrocostus lactone | Lacks the acetate group and has additional unsaturation. | Less potent than Laurenobiolide. researchgate.net |

Computational Approaches in Elucidating this compound SAR

While extensive computational studies focusing exclusively on this compound are limited, the broader class of sesquiterpene lactones has been the subject of significant computational analysis, providing a framework for understanding this compound's SAR. These in silico methods offer powerful tools for correlating molecular structure with biological activity and predicting the properties of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling has been widely applied to large and diverse sets of STLs to understand their antitrypanosomal and cytotoxic activities. asm.orgnih.govnih.gov These studies utilize various molecular descriptors that quantify physicochemical properties, such as molecular size, shape, and electronic features. conicet.gov.ar Methodologies like Hologram QSAR (HQSAR), which uses molecular fragments to build a statistical model, have been effective in developing predictive models for the antiprotozoal activity of STLs. nih.gov Such models have successfully explained that biological activity is often dependent on a combination of factors, including the presence of α,β-unsaturated structural elements and specific molecular properties. mdpi.com

Furthermore, molecular modeling has been proposed as a tool for conformational analysis in the context of synthesizing germacranolides, including this compound and laurenobiolide. grantome.com Given the conformational flexibility of the ten-membered ring and the demonstrated importance of stereochemistry, such computational approaches are invaluable for predicting the three-dimensional structures that are critical for biological activity. grantome.com

More recently, computational techniques like molecular docking and network pharmacology have been employed to investigate the mechanisms of this compound derivatives. For example, studies on epithis compound (B204386) diepoxide used molecular docking to simulate its binding to protein targets within specific signaling pathways, such as the ERK/MAPK pathway, offering a molecular-level hypothesis for its observed biological effects. researchgate.netresearchgate.net These approaches help to move beyond general SAR principles to identify specific, high-affinity interactions between the ligand and its biological receptor.

Advanced Analytical and Characterization Methodologies in Tulipinolide Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating Tulipinolide from other related compounds and for its precise quantification.

High-Performance Liquid Chromatography (HPLC-DAD)

High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) is a cornerstone technique for the purity assessment and quantitative analysis of this compound. acs.orgnih.gov This method allows for the separation of this compound from its isomers, such as epi-tulipinolide and laurenobiolide (B14687018), which are often found alongside it in natural sources like Liriodendron tulipifera (tulip tree). acs.orgbiorxiv.org

In a typical HPLC-DAD analysis, a C18 or phenyl-hexyl column is used for the separation of these sesquiterpene lactones. acs.orgnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small percentage of formic acid to improve peak shape and resolution. nih.govbiorxiv.orguri.edu For instance, a mobile phase of 55% acetonitrile and 45% water with 0.05% formic acid has been successfully used. nih.govbiorxiv.org The detection is carried out using a DAD, which can monitor a range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. uan.edu.mx The quantitative determination of this compound is achieved by comparing its peak area to that of a certified reference standard.

| Parameter | HPLC-DAD Conditions for this compound Analysis | Source(s) |

| Column | Kinetex 5 μm C18 (150 x 4.6 mm) or Luna® phenyl-hexyl 5 μm (250 x 4.6 mm) | nih.govbiorxiv.orguri.edu |

| Mobile Phase | 55% Acetonitrile / 45% Water + 0.05% Formic Acid | nih.govbiorxiv.org |

| Flow Rate | 0.6 mL/min | nih.govbiorxiv.org |

| Detection | Diode-Array Detector (DAD) | acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QE-MS) for Profiling and Identification

For more comprehensive profiling and unambiguous identification of this compound, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Q-Exactive Mass Spectrometry (UHPLC-QE-MS) are employed. acs.orgcore.ac.ukresearchgate.netbiorxiv.org These highly sensitive techniques provide not only the retention time data but also the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which serves as a molecular fingerprint for definitive identification.

LC-MS/MS analyses have been crucial in detecting and identifying this compound, along with its isomers epi-tulipinolide and laurenobiolide, in extracts from various parts of the tulip tree. nih.govbiorxiv.org The use of extracted ion chromatograms for the specific m/z values of these compounds allows for their targeted detection even at low concentrations. researchgate.net

UHPLC-QE-MS offers even higher resolution and mass accuracy, facilitating the identification of compounds in complex mixtures without the need for authentic standards in some cases. frontiersin.orgnih.gov This non-targeted metabolomics approach has been used to identify this compound as one of many metabolites in various biological studies. frontiersin.orgnih.gov The high-resolution mass spectrometry data, combined with fragmentation patterns, provides a high degree of confidence in the identification of this compound. biorxiv.org

| Technique | Application in this compound Research | Key Findings | Source(s) |

| LC-MS/MS | Profiling and identification of this compound and its isomers in plant extracts. | Confirmed the presence of this compound, epi-tulipinolide, and laurenobiolide in Liriodendron tulipifera. | acs.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org |

| UHPLC-QE-MS | Non-targeted metabolomics analysis for identifying this compound in complex biological samples. | Identified this compound as a metabolite in studies investigating the effects of traditional medicines. | frontiersin.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation and stereochemical confirmation of this compound. acs.orgcore.ac.ukbiorxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecule's intricate structure.

¹H NMR spectra provide information about the chemical environment of each proton in the molecule, including their number, chemical shift, and coupling patterns with neighboring protons. acs.orgbiorxiv.org For this compound, specific resonances, such as the acetyl methyl group protons, are key identifiers. For instance, the acetyl methyl group of this compound appears at a chemical shift of δ 2.09, which distinguishes it from its isomer epi-tulipinolide (δ 2.06). acs.orgbiorxiv.org Furthermore, the multiplicity and coupling constants of the olefinic protons provide crucial information about the molecule's stereochemistry. biorxiv.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately confirming the complete chemical structure of this compound. acs.orgbiorxiv.org These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the unambiguous assignment of all atoms in the molecule. acs.orgbiorxiv.org

Other Spectroscopic Techniques (e.g., Optical Rotations)

In addition to chromatography and NMR spectroscopy, other spectroscopic techniques play a supporting role in the characterization of this compound. One such technique is the measurement of optical rotation. acs.orgcore.ac.uk

Optical rotation is a measure of the extent to which a chiral molecule rotates the plane of polarized light. Since this compound is a chiral molecule, it exhibits a specific optical rotation value. This property is particularly useful for confirming the enantiomeric purity of an isolated sample and for distinguishing between different stereoisomers. For example, the specific rotation of epi-tulipinolide has been measured and compared to literature values to confirm its identity. google.com While the specific rotation value for this compound itself is not always explicitly reported in the context of these other analyses, it is an important parameter in its full characterization.

| Compound | Analytical Technique | Key Finding | Source(s) |

| epi-tulipinolide | Optical Rotation | Measured specific rotation ([α]D=+74) corresponded well with the reported value ([α]D=+76). | google.com |

Future Perspectives and Research Frontiers in Tulipinolide Studies

Elucidation of Novel Mechanisms of Action at the Molecular Level

Future research is poised to delve deeper into the molecular intricacies of tulipinolide's bioactivity. While its role as an allergen and a metabolite is acknowledged, the precise molecular targets and signaling pathways it modulates remain largely uncharted territory. nih.gov A significant area of future investigation will be to unravel the mechanisms by which this compound and its derivatives, such as epithis compound (B204386) diepoxide, exert cytotoxic effects against various cancer cell lines. mdpi.com For instance, understanding how epithis compound diepoxide strongly inhibits melanoma cells could open new avenues for targeted cancer therapies. mdpi.com

Key research questions will likely revolve around identifying the specific proteins and enzymes that this compound directly interacts with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies will be instrumental in identifying these binding partners. Furthermore, elucidating the downstream effects of these interactions on cellular signaling cascades, including those involved in cell proliferation, apoptosis, and inflammation, will be a primary focus. For example, studies on related sesquiterpene lactones like cumambrin A have shown that they can target transcription factors like NF-κB, which is a crucial regulator of pro-inflammatory gene expression. mdpi.com Investigating whether this compound employs similar or distinct mechanisms will be a key area of exploration.

Ecological and Chemoecological Roles of this compound in Plant-Environment Interactions

The presence of this compound in plants like Liriodendron tulipifera (the American tulip tree) suggests it plays a significant role in the plant's defense mechanisms and interactions with its environment. mdpi.com Future research will likely focus on understanding the specific ecological and chemoecological functions of this compound. Investigating its role as a deterrent to herbivores and pathogens is a logical next step. Studies could explore the effects of this compound on the feeding behavior and survival of various insect herbivores, as well as its inhibitory activity against a broader range of plant pathogens.

Furthermore, the allelopathic potential of this compound warrants investigation. Allelopathy refers to the chemical inhibition of one plant by another, and aqueous extracts of Chrysanthemum boreale, which also contains this compound, have demonstrated the ability to inhibit the germination and growth of other plants. mdpi.com Determining the extent to which this compound contributes to this phenomenon could provide valuable insights into plant competition and community dynamics. The seasonal variation of this compound concentration in different plant parts, such as the leaves and twig bark, and its correlation with pest and pathogen pressure would also be a valuable area of study. acs.orgnih.gov

Development of Sustainable Production Methods via Synthetic Biology and Metabolic Engineering

The limited availability of this compound from its natural plant sources presents a significant hurdle for extensive research and potential commercial applications. Therefore, developing sustainable and scalable production methods is a critical research frontier. Plant metabolic engineering strategies offer a promising avenue to increase the yield of this compound in its native plant species or in heterologous plant systems. frontiersin.org This could involve overexpressing key genes in the this compound biosynthetic pathway or suppressing competing metabolic pathways to channel more precursors towards this compound production. frontiersin.org

Synthetic biology approaches in microbial hosts, such as the oleaginous yeast Yarrowia lipolytica, are also gaining traction for the production of various terpenoids. nih.gov By introducing the necessary biosynthetic genes from the source plant into a microbial chassis, it is possible to create "cell factories" for this compound production. nih.gov This approach offers several advantages, including faster production cycles, easier scalability, and independence from geographical and seasonal variations that affect plant cultivation. nih.gov Researchers have already made progress in identifying genes involved in the biosynthesis of similar sesquiterpene lactones, such as germacrene-A synthase and cytochrome P450 enzymes, which could be leveraged for this compound production. acs.org A "green chemistry" bioprocess, involving the "milking" of the product without cell lysis and efficient extraction and recycling of solvents, could further enhance the sustainability of this production method. biorxiv.org

Exploration of New Chemical Space through Rational Design and Synthesis of this compound Derivatives

The chemical structure of this compound, a germacranolide sesquiterpene lactone, provides a versatile scaffold for the rational design and synthesis of novel derivatives with potentially enhanced or novel biological activities. foodb.ca By employing structure-based and physicochemical property-driven drug design strategies, researchers can create a library of this compound analogues. nih.gov This involves making targeted modifications to the this compound molecule, such as altering functional groups or changing the stereochemistry, to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For example, the observation that isomers of this compound, such as laurenobiolide (B14687018), exhibit different biological activities suggests that even subtle structural changes can have a significant impact. acs.org A systematic structure-activity relationship (SAR) study, where different parts of the this compound molecule are systematically modified, will be crucial for identifying the key structural features responsible for its biological effects. nih.gov This knowledge can then be used to guide the synthesis of new derivatives with improved therapeutic potential. nih.gov

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers powerful tools for a comprehensive assessment of the biological impact of this compound. researchgate.net These high-throughput techniques can provide a global view of the changes that occur within a biological system upon exposure to this compound. For instance, transcriptomics (RNA sequencing) can reveal which genes are upregulated or downregulated in response to this compound treatment, providing clues about the cellular pathways it affects. acs.org

Proteomics can identify changes in protein expression levels and post-translational modifications, offering insights into the molecular mechanisms of action. researchgate.net Metabolomics can be used to analyze the complete set of small-molecule metabolites in a cell or organism, revealing how this compound perturbs metabolic networks. huntingtonsdiseasenews.com A multi-omics analysis, combining data from these different platforms, can provide a more holistic understanding of this compound's biological effects and help to identify potential biomarkers of its activity. huntingtonsdiseasenews.com For example, a study on Huntington's disease identified this compound as a potential biomarker with 100% accuracy in distinguishing between patients and controls when combined with other metabolite and gut microbiota data. huntingtonsdiseasenews.com

Challenges and Opportunities in Preclinical Development of this compound-Derived Bioactive Compounds

While this compound and its derivatives show promise, their journey from a laboratory discovery to a clinically approved drug is fraught with challenges. One of the primary hurdles in the preclinical development of natural products is ensuring a consistent and scalable supply of the active compound. scribd.com As discussed, synthetic biology and metabolic engineering offer potential solutions to this problem. Another significant challenge is conducting thorough preclinical safety and toxicity assessments. acs.org This involves evaluating the compound's potential for off-target effects, long-term toxicity, and adverse effects in animal models. acs.org

Q & A

Q. What spectroscopic methods are most effective for elucidating the structure of tulipinolide and its derivatives?

this compound’s germacranolide skeleton and functional groups (e.g., α,β-unsaturated γ-lactone, acetate) require a combination of NMR (¹H and ¹³C), optical rotatory dispersion (ORD), and mass spectrometry. For example, NMR can identify exocyclic methylene protons (δ 5.1–5.3 ppm) and coupled patterns (e.g., triplet at δ 4.07 for H6 in β/3-cyclothis compound), while ORD confirms stereochemistry via Cotton effects . Hydrogenation experiments (e.g., NaBH₄ vs. catalytic H₂) further clarify structural reactivity .

Q. How is the cytotoxicity of this compound assessed in preclinical studies?

Cytotoxicity is typically evaluated using the KB cell culture assay (e.g., ED₅₀ values: 0.46 μg/mL for this compound vs. 2.1 μg/mL for epithis compound). Researchers must adhere to NIH guidelines for preclinical reporting, including dose-response curves, replication, and statistical validation (e.g., ANOVA with post-hoc tests). Data should distinguish between in vitro efficacy and potential in vivo toxicity .

Q. What are the key challenges in isolating this compound from Liriodendron tulipifera?

Isolation requires phytochemical extraction (e.g., ethanol/chloroform partitioning), followed by column chromatography. Challenges include low natural abundance, structural similarity to epithis compound, and sensitivity to oxidation. Purity is validated via HPLC and melting-point analysis, with NMR confirming absence of epimeric contaminants .

Advanced Research Questions

Q. How can contradictory NMR data in this compound derivatives be resolved?

Discrepancies (e.g., unexpected "virtually coupled" methyl groups in hydrogenated products) require:

- Replication under controlled conditions (e.g., inert atmosphere).

- Alternative techniques like X-ray crystallography or NOESY for spatial confirmation.

- Comparative analysis with synthetic analogs (e.g., dihydro derivatives) to rule out artifacts .

Q. What synthetic strategies optimize this compound’s bioactivity while minimizing instability?

Semi-synthetic modifications (e.g., cyclization to α-/β-cyclothis compound) enhance stability by rigidifying the decalin system. Reaction conditions (e.g., acid catalysts, temperature) must be optimized to avoid side products (e.g., 7-isomer absence in cyclization). Computational modeling (DFT) predicts regioselectivity and guides reagent selection .

Q. How do researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

SAR frameworks should:

- Systematically vary functional groups (e.g., lactone ring substitution, hydroxylation).

- Use in vitro assays (e.g., apoptosis markers, caspase activation) linked to in vivo tumor models (e.g., xenografts).

- Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What methodologies address low reproducibility in this compound’s hydrogenation experiments?

Catalytic hydrogenation variability (e.g., partial vs. full saturation of exocyclic methylene) is mitigated by:

- Standardizing catalyst loading (e.g., Pd/C at 5% w/w).

- Monitoring reaction progress via TLC or in situ IR.

- Reporting solvent polarity and H₂ pressure to ensure cross-study comparability .

Methodological Considerations

- Data Interpretation : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research questions .

- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and power analyses to justify sample sizes in cytotoxicity assays .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) in supplemental materials per ACS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.